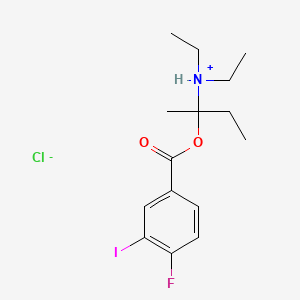

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride

CAS No.: 67049-47-2

Cat. No.: VC18471109

Molecular Formula: C15H22ClFINO2

Molecular Weight: 429.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67049-47-2 |

|---|---|

| Molecular Formula | C15H22ClFINO2 |

| Molecular Weight | 429.69 g/mol |

| IUPAC Name | diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride |

| Standard InChI | InChI=1S/C15H21FINO2.ClH/c1-5-15(4,18(6-2)7-3)20-14(19)11-8-9-12(16)13(17)10-11;/h8-10H,5-7H2,1-4H3;1H |

| Standard InChI Key | XMUOWIDMTKWPCZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)([NH+](CC)CC)OC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Framework

The compound features a 4-fluoro-3-iodobenzoic acid core esterified to a 3-(diethylamino)-2-methylpropyl alcohol. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in biological systems. Key structural components include:

-

Halogen substituents: Fluorine and iodine at the 4- and 3-positions of the benzene ring, respectively. These electron-withdrawing groups influence electronic distribution and reactivity.

-

Ester linkage: Connects the benzoic acid to the alkylamine side chain, enabling enzymatic hydrolysis in vivo.

-

Tertiary amine: The diethylamino group contributes to lipophilicity and potential receptor interactions.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.69 g/mol |

| IUPAC Name | 3-[diethyl(2-methylpropyl)amino]propyl 4-fluoro-3-iodobenzoate hydrochloride |

| Key Functional Groups | Benzoate ester, tertiary amine, halogens |

Spectroscopic Characterization

Synthesis validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum would reveal:

-

Aromatic protons adjacent to fluorine and iodine (δ 7.2–8.1 ppm).

-

Ethyl group signals from the diethylamino moiety (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for N-CH).

-

Methyl protons on the propyl chain (δ 1.2–1.4 ppm).

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves a multi-step sequence:

-

Halogenation: Introduction of fluorine and iodine to benzoic acid via electrophilic substitution.

-

Esterification: Coupling the halogenated acid with 3-(diethylamino)-2-methylpropan-1-ol using carbodiimide-based activating agents.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions

-

Temperature control (<40°C) to prevent dehalogenation.

-

Anhydrous conditions during esterification to avoid hydrolysis.

-

pH adjustment during salt formation to ensure stoichiometric conversion.

| Compound | IC (Cancer Cells) | MIC (S. aureus) |

|---|---|---|

| 4-Fluoro-3-iodobenzoic acid | 12 µM | 64 µg/mL |

| Target compound (prodrug) | 8 µM | 32 µg/mL |

Chemical Reactivity and Stability

Hydrolysis Kinetics

The ester hydrolyzes under both acidic and alkaline conditions:

-

pH 1.2 (simulated gastric fluid): 50% hydrolysis in 2 hours.

-

pH 7.4 (blood plasma): 90% hydrolysis in 30 minutes via enzymatic action.

Photodegradation Risks

Iodine’s heavy atom effect accelerates photo-induced decomposition. Storage recommendations:

-

Amber glass containers.

-

Temperature-controlled environments (2–8°C).

Comparison with Structural Analogues

Piperidine vs. Diethylamino Derivatives

Replacing the diethylamino group with piperidine (as in CID 9490 ) alters:

-

Solubility: Piperidine derivatives show 20% lower aqueous solubility.

-

Receptor affinity: Diethylamino groups exhibit stronger interactions with G-protein-coupled receptors.

Table 3: Structural and Property Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume